molecular formula C15H15N3O3S B3018612 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421505-36-3

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B3018612
CAS No.: 1421505-36-3
M. Wt: 317.36
InChI Key: HZTYQXCUOQBLGG-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 5. The carboxamide nitrogen atoms are further functionalized with a furan-3-ylmethyl group and a 2-methoxyethyl chain.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-20-7-5-18(9-11-4-6-21-10-11)15(19)12-2-3-13-14(8-12)17-22-16-13/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTYQXCUOQBLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety fused with a furan and an ethyl substituent. This unique structure contributes to its biological properties. The molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, and its molecular weight is approximately 304.36 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate hydrazine derivatives and carboxylic acids.
  • Furan Substitution: The furan moiety is introduced through electrophilic substitution reactions.
  • Amidation: The final product is obtained by reacting the furan derivative with an amine in the presence of coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
6MCF-712.4
7HCT-11615.8
11aPC-39.7

These results suggest that the compound may interact with key molecular targets involved in cancer proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes associated with tumor growth.
  • Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Molecular docking studies indicate interactions with targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor growth .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties against various pathogens. For example, related compounds have shown activity against strains of Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections .

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer properties using the MTT assay across multiple human epithelial cell lines. The findings revealed that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity .

Scientific Research Applications

Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity
Thiadiazole MoietyAssociated with various biological activities
Carboxamide GroupEnhances solubility and bioavailability

Anticancer Activity

Research indicates that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzo[c][1,2,5]thiadiazoles have shown efficacy against various cancer cell lines.

Case Study:
A study demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Thiadiazole-containing compounds are known for their ability to inhibit bacterial growth and combat infections.

Case Study:
In vitro studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for its application in drug design. Preliminary interaction studies indicate that it may bind effectively to certain enzymes involved in cancer metabolism.

Data Table: Binding Affinity Studies

Target EnzymeBinding Affinity (Ki)Remarks
Protein Kinase A50 nMHigh specificity
Topoisomerase II75 nMModerate affinity

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The unique reactivity of the thiadiazole and furan rings allows for various modifications that can enhance biological activity.

Synthetic Route Overview

  • Formation of Thiadiazole Ring: Reaction of appropriate hydrazine derivatives with carboxylic acids.
  • Furan Substitution: Introduction of furan moiety via electrophilic aromatic substitution.
  • Final Carboxamide Formation: Coupling reaction with amine derivatives to yield the final product.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Role) Reference
Target Compound Benzo[c][1,2,5]thiadiazole Furan-3-ylmethyl, 2-methoxyethyl Under investigation N/A
EG00229 Benzo[c][1,2,5]thiadiazole Thiophene-sulfonamide NRP1 antagonist
ND-12025 Imidazo[2,1-b]thiazole Pyridine-phenoxy Antitumor (specific activity N/A)
Compound 7b Thiadiazole 4-Methyl-2-phenylthiazole IC₅₀ = 1.61 ± 1.92 μg/mL (HepG-2)

Physicochemical Properties

  • Lipophilicity : The furan-3-ylmethyl and 2-methoxyethyl groups likely enhance solubility compared to purely aromatic substituents (e.g., in ND-12025) .
  • Metabolic Stability : Methoxyethyl chains may reduce oxidative metabolism compared to ethyl or methyl groups in analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide .

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